molecular formula C10H17NO3 B14433874 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one CAS No. 78354-74-2

2-(2-Methyl-2-nitropropyl)cyclohexan-1-one

Cat. No.: B14433874
CAS No.: 78354-74-2
M. Wt: 199.25 g/mol
InChI Key: HJHZKGAAHHUQRE-UHFFFAOYSA-N
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Description

2-(2-Methyl-2-nitropropyl)cyclohexan-1-one is an organic compound with a complex structure, featuring a cyclohexanone ring substituted with a 2-methyl-2-nitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one typically involves the nitration of 2-methylpropylcyclohexanone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective formation of the nitro compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

2-(2-Methyl-2-nitropropyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with similar reactivity but lacking the nitro group.

    2-Methyl-2-cyclohexen-1-one: Similar structure but with a double bond in the ring.

    2-Nitropropane: A simpler nitro compound with different reactivity.

Uniqueness: 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and a nitro group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

78354-74-2

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(2-methyl-2-nitropropyl)cyclohexan-1-one

InChI

InChI=1S/C10H17NO3/c1-10(2,11(13)14)7-8-5-3-4-6-9(8)12/h8H,3-7H2,1-2H3

InChI Key

HJHZKGAAHHUQRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCCC1=O)[N+](=O)[O-]

Origin of Product

United States

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